molecular formula C10H7ClN2O2 B3231902 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride CAS No. 1330765-00-8

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride

Cat. No. B3231902
CAS RN: 1330765-00-8
M. Wt: 222.63 g/mol
InChI Key: OJDFZFOFURYOCQ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPPC, and it is a heterocyclic organic compound that contains a pyrido[1,2-a]pyrimidine ring system.

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes, including topoisomerase and histone deacetylase, which are involved in cancer progression.
Biochemical and Physiological Effects:
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce DNA damage and inhibit DNA repair, which may contribute to its anticancer activity. It has also been found to modulate the expression of certain genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, the compound has certain limitations, including its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.

Scientific Research Applications

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antiviral, antibacterial, and anticancer activities, making it a promising candidate for drug development. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-4-7(9(11)14)10(15)13(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDFZFOFURYOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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